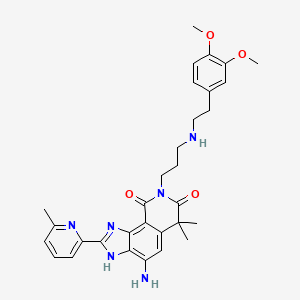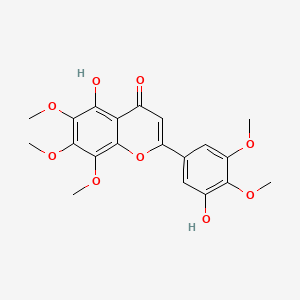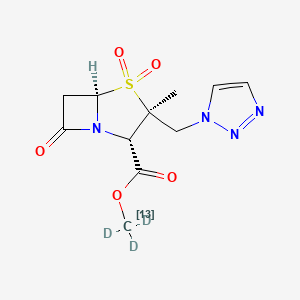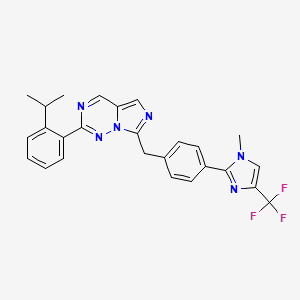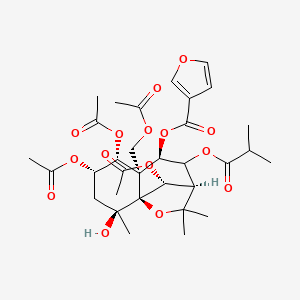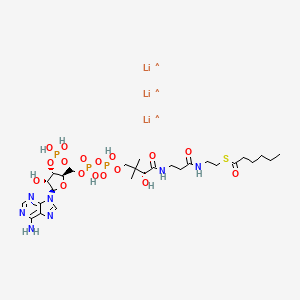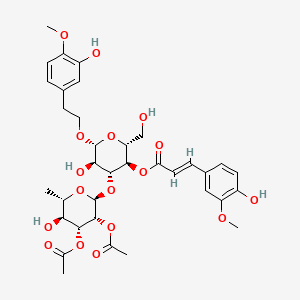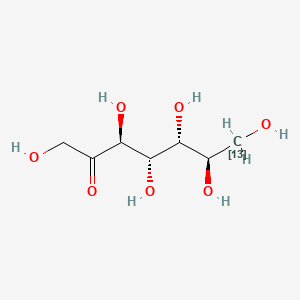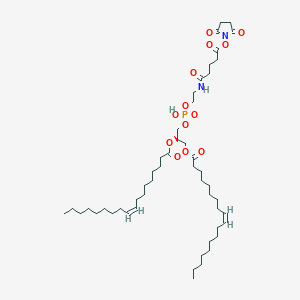
Dope-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a hydrophobic chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized for conjugating targeting peptides into the membrane of exosomes, which are nano-sized vesicles secreted by cells for intercellular communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amine groups to form stable amide bonds.
Hydrolysis: In aqueous environments, the N-hydroxysuccinimide ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: This reaction occurs in the presence of water or aqueous buffers.
Major Products Formed
Substitution Reactions: The major product is an amide bond between the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and the amine group of the target molecule.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of lipid-based nanoparticles for drug delivery.
Biology: It facilitates the conjugation of peptides and proteins to lipid membranes, aiding in the study of membrane protein interactions.
Medicine: It is employed in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: It is used in the production of liposomal formulations for various therapeutic applications .
Mechanism of Action
The primary mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the formation of stable amide bonds with primary amines. This reaction facilitates the conjugation of targeting peptides or proteins to lipid membranes, enhancing the specificity and efficacy of drug delivery systems. The molecular targets include membrane proteins and receptors, which are crucial for the targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposomal formulations.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A helper lipid used in gene therapy and drug delivery.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for conjugating targeting peptides to lipid membranes. This property distinguishes it from other similar compounds like 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which do not possess the N-hydroxysuccinimide ester functionality .
Properties
Molecular Formula |
C50H87N2O13P |
|---|---|
Molecular Weight |
955.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1 |
InChI Key |
KYRHEEQOOWZTRX-OHRCZFALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


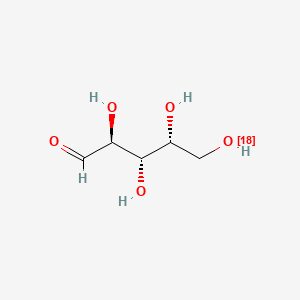
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
